4-Bromo-2-methoxy-3-methylbenzonitrile
Description
4-Bromo-2-methoxy-3-methylbenzonitrile is a substituted benzonitrile derivative with the molecular formula C₉H₈BrNO. Its structure features a nitrile group (-CN) at position 1, a bromine atom at position 4, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 3 on the benzene ring (Figure 1). This combination of substituents imparts unique electronic, steric, and physicochemical properties, making it a compound of interest in organic synthesis, crystallography, and materials science.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-2-methoxy-3-methylbenzonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4H,1-2H3 |
InChI Key |
BUZZKMHVESXUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Methoxy groups enhance solubility in polar solvents, while bromine and nitrile groups promote participation in halogen-bonding and cyanation reactions, respectively .
- Steric Considerations: Methyl substituents (e.g., in 4-Bromo-3-methylbenzonitrile) reduce reaction rates at ortho positions compared to non-methylated analogs .
- Thermal Stability: Brominated benzonitriles generally exhibit higher melting points than their non-halogenated counterparts due to increased molecular symmetry and intermolecular forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
